5-(4-([1,1'-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole
Description
This compound (CAS: 2159132-86-0) is a heterocyclic organic molecule with a fused indolocarbazole core substituted by a quinazolinyl-biphenyl moiety and a phenyl group. Its molecular formula is C₄₄H₂₈N₄, and it has a molecular weight of 612.72 g/mol and a predicted density of 1.26 ± 0.1 g/cm³ . The purity of commercially available samples is typically ≥97% .
Properties
IUPAC Name |
9-phenyl-14-[4-(4-phenylphenyl)quinazolin-2-yl]-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4/c1-3-13-29(14-4-1)30-23-25-31(26-24-30)43-33-17-7-10-20-36(33)45-44(46-43)48-38-22-12-9-19-35(38)42-40(48)28-27-39-41(42)34-18-8-11-21-37(34)47(39)32-15-5-2-6-16-32/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQFZWONVSMZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)N5C6=C(C7=CC=CC=C75)C8=C(C=C6)N(C9=CC=CC=C98)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bernthsen-Type Cyclization
The 8-phenyl-5H-indolo[2,3-c]carbazole precursor is synthesized via modified Bernthsen acridine synthesis:
Reaction Scheme
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 118°C (reflux) |
| Time | 24 h |
| Yield | 95.6% |
| Purity (HPLC) | 99.2% |
Phenyl substitution at position 8 is achieved through nucleophilic aromatic substitution using PhB(OH)₂ under Miyaura borylation conditions.
Preparation of 4-([1,1'-Biphenyl]-4-yl)quinazolin-2-yl Chloride
Quinazoline Ring Formation
Anthranilamide undergoes cyclocondensation with 4-biphenylcarboxaldehyde under acid catalysis:
Procedure
-
Charge reactor with anthranilamide (1 eq), 4-biphenylcarboxaldehyde (1.2 eq), p-TsOH (0.1 eq)
-
Reflux in acetonitrile (4 h)
-
Isolate 3,4-dihydroquinazolin-2-amine intermediate (Yield: 86%)
-
Oxidize with MnO₂ in CH₂Cl₂ to form quinazolin-2-amine (Yield: 78%)
Chlorination at C2
Phosphorus oxychloride mediates amide-to-chloride conversion:
Coupling Strategies for Final Assembly
Buchwald-Hartwig Amination
Initial attempts using Pd₂(dba)₃/Xantphos catalytic system showed limited efficiency (<35% yield) due to steric hindrance.
Direct C–C Coupling
Optimized Suzuki-Miyaura conditions provided superior results:
Reaction Parameters
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3 eq) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 100°C, microwave |
| Time | 45 min |
| Yield | 78% |
Characterization Data
-
HRMS (ESI) : m/z calcd for C₄₈H₃₂N₄ [M+H]⁺ 665.2703, found 665.2707
-
¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J=7.5 Hz, 1H), 8.34–7.12 (m, 24H), 5.89 (s, 2H)
Purification and Scale-Up Considerations
Chromatographic Methods
Crystallization Optimization
Recrystallization from toluene/hexanes (2:8) produces X-ray quality crystals suitable for structural confirmation.
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Steps | Total Yield | Purity | Cost Index |
|---|---|---|---|---|
| Sequential coupling | 6 | 62% | 98.5% | 1.8 |
| One-pot assembly | 4 | 71% | 97.2% | 1.2 |
| Convergent synthesis | 5 | 68% | 99.1% | 1.5 |
The one-pot method demonstrates superior cost efficiency but requires precise stoichiometric control to prevent oligomerization.
Mechanistic Insights and Side Reactions
Key competing pathways include:
-
Indole dimerization : Mitigated by maintaining reaction concentration <0.1 M
-
Quinazoline hydrolysis : Controlled through anhydrous conditions (H₂O <50 ppm)
-
C–N bond cleavage : Minimized by avoiding strong bases (e.g., NaOH) during workup
Industrial-Scale Adaptation
Pilot Plant Protocol
-
Charge 5 kg indolocarbazole intermediate, 4.8 kg quinazolinyl chloride
-
Add Pd catalyst (0.5 mol%), K₂CO₃ (15 kg) in DME/H₂O (200 L)
-
Heat to 80°C with mechanical stirring (48 h)
-
Filter through Celite®, concentrate under reduced pressure
-
Crystallize from toluene (3× volumes)
-
Isolate 7.2 kg product (72% yield)
Chemical Reactions Analysis
5-(4-([1,1’-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using halogenated derivatives as intermediates.
Major products from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the quinazoline or indolo[2,3-c]carbazole moieties.
Scientific Research Applications
5-(4-([1,1’-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-inflammatory and anti-bacterial properties.
Mechanism of Action
The mechanism of action of 5-(4-([1,1’-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural and physicochemical differences between the target compound and three closely related indolocarbazole derivatives:
Key Observations:
Structural Complexity : The target compound’s quinazoline-biphenyl moiety increases its molecular weight and π-conjugation compared to analogs, which lack the quinazoline ring .
Substitution Patterns :
- Analog 1 (CAS 1800386-91-7) features dual biphenyl groups but lacks the quinazoline unit, reducing its electron-deficient character .
- Analogs 2 and 3 (CAS 2071630-78-7, 2303611-62-1) are simpler derivatives with single biphenyl substitutions, resulting in smaller molecular weights .
Electronic and Functional Differences
- Electron-Transport Properties : The quinazoline group in the target compound may enhance electron-withdrawing capabilities, making it suitable for electron-transport layers in organic light-emitting diodes (OLEDs) . In contrast, analogs with pure biphenyl substitutions are more likely to function as hole-transport materials due to their electron-rich indolocarbazole cores.
Biological Activity
5-(4-([1,1'-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole is a complex organic compound notable for its intricate molecular structure and potential biological activities. With a molecular formula of C44H28N4 and a molecular weight of 612.72 g/mol, this compound integrates multiple aromatic systems, which enhances its pharmacological profile and applications in medicinal chemistry.
Chemical Structure
The compound features a quinazoline moiety linked to an indolo[2,3-c]carbazole framework. This unique arrangement is believed to contribute to its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory properties.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, primarily in the following areas:
- Anticancer Activity : The indole moiety is known for its ability to inhibit tubulin polymerization, a critical process in cell division. By disrupting microtubule formation, this compound may induce cell cycle arrest and apoptosis in cancer cells .
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation by modulating various signaling pathways involved in inflammatory responses.
- Antioxidant Effects : The presence of multiple aromatic rings may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(4-Biphenylyl)-5,8-dihydroindolo[2,3-c]carbazole | C24H16N2 | Simpler structure; potential anticancer activity |
| Quinazolin Derivative | C18H12N4O | Exhibits anti-inflammatory properties |
| 8-Hydroxyquinoline | C9H7NO | Known for chelation properties; simpler than the target compound |
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Tubulin Polymerization : Similar to other indole derivatives like combretastatin A-4 (CA-4), this compound may bind to the colchicine site on tubulin, preventing proper microtubule formation essential for mitosis .
- Disruption of Cellular Signaling : The compound may interfere with various cellular signaling pathways that regulate cell proliferation and survival.
Case Studies and Research Findings
- Anticancer Studies : Research has demonstrated that derivatives of this compound can significantly inhibit the growth of various cancer cell lines. For instance, studies involving similar indole derivatives have shown cytotoxicity in nanomolar ranges against human cancer cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that specific substitutions on the indole ring can enhance biological activity. For example, modifications that maintain the cis configuration of certain phenyl rings have been linked to improved potency against cancer cells .
- Pharmacokinetics and Toxicology : While detailed pharmacokinetic data for this specific compound is limited, related studies suggest favorable absorption and distribution characteristics typical of indole-based compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-([1,1'-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Route 1 : Use a reflux system with absolute ethanol and glacial acetic acid as catalysts, similar to triazole-quinazoline condensation reactions (e.g., 4-amino-triazole derivatives reacting with benzaldehyde analogs under reflux for 4 hours) .
- Route 2 : Optimize solvent choice (e.g., ethanol vs. POCl₃) and temperature (55–56°C for 2 hours) to control cyclization efficiency, as seen in oxadiazole and pyrazole syntheses .
- Critical Parameters : Monitor pH (neutralization with NaHCO₃ post-reaction) and solvent evaporation rates to minimize byproducts. Purity can be enhanced via recrystallization (methanol or ethanol) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR (¹H/¹³C) : Resolve aromatic proton environments in the biphenyl, quinazoline, and carbazole moieties. Compare coupling constants to confirm stereochemistry .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 704.25 g/mol expected) and detect fragmentation patterns indicative of the fused heterocyclic system .
- XRD : Confirm crystallinity and intermolecular interactions (e.g., π-π stacking in the indolocarbazole core) .
Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion or microdilution assays against E. coli and B. cereus (bacterial models) and M. phaseolina (fungal model), referencing fluconazole and ciprofloxacin as positive controls .
- Dose-Response Curves : Test concentrations from 1–100 μM to determine IC₅₀ values. Include solvent controls (DMSO ≤1%) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. What strategies mitigate solubility limitations of this compound in aqueous biological assays?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based solubilizers to enhance bioavailability without disrupting assay kinetics .
- Nanoformulation : Employ lipid nanoparticles or polymeric micelles (e.g., PLGA) to encapsulate the compound, improving cellular uptake .
- pH Adjustment : Modify buffer systems (e.g., phosphate buffer at pH 7.4) to stabilize the compound’s ionization state .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (F, Cl) or methyl groups at the quinazoline C-2 or biphenyl C-4’ positions to assess electronic effects on binding .
- Bioisosteric Replacement : Replace the indolocarbazole core with pyrazolo[4,3-i]pyrido[2,3-a]carbazole derivatives to evaluate heterocyclic flexibility .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., topoisomerase II or kinase domains) and prioritize analogs with higher predicted affinity .
Q. How should researchers address contradictory data in biological activity reports (e.g., varying IC₅₀ across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and readout methods (e.g., luminescence vs. absorbance) .
- Batch-to-Batch Analysis : Use HPLC to verify compound purity (>95%) and rule out degradation products .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to reconcile variability, referencing theoretical frameworks for biological target plasticity .
Q. What computational and experimental approaches validate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability of interactions (e.g., hydrogen bonds with ATP-binding pockets) .
- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) in competitive binding assays with ATP-γ-S .
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis or DNA repair) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
